(Z,Z)-4,7-Decadienol

Semiochemicals Integrated Pest Management Pheromone Blends

Procure (Z,Z)-4,7-Decadienol for semiochemical research and IPM programs. Unlike its acetate analog—which acts as a potent male attractant—this alcohol is behaviorally inert in Batrachedra amydraula assays, making it an ideal neutral carrier, solvent, or negative control in pheromone dispenser formulations. Its (Z,Z)-stereochemistry is essential; alternative isomers compromise behavioral outcomes. Also serves as a stable, directly acetylable precursor to (Z,Z)-4,7-decadienyl acetate, mitigating storage instability. A critical reference standard for Acorus calamus essential oil authentication.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B8137487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,Z)-4,7-Decadienol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCC=CCC=CCCCO
InChIInChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6-
InChIKeyNKODDQZVUPANMP-CWWKMNTPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z,Z)-4,7-Decadienol Procurement Guide: Compound Baseline and Sourcing Context


(Z,Z)-4,7-Decadienol (CAS 104188-11-6), also known as (4Z,7Z)-4,7-decadien-1-ol, is an unsaturated C10 fatty alcohol characterized by two cis (Z) double bonds at positions 4 and 7 [1]. This compound occurs naturally as a volatile constituent in the essential oil of Acorus calamus (sweet flag) and has been identified as an uncommon fragrance component in certain orchid species . Its molecular formula is C10H18O with a molecular weight of 154.25 g/mol [1]. In insect chemical ecology, (Z,Z)-4,7-decadien-1-ol has been detected in the pheromone gland emissions of the lesser date moth (Batrachedra amydraula) alongside its acetate counterpart, establishing its relevance in semiochemical research and integrated pest management applications [2].

Why (Z,Z)-4,7-Decadienol Cannot Be Replaced by Generic Analogs in Semiochemical Applications


Generic substitution of (Z,Z)-4,7-Decadienol with other in-class compounds such as saturated decanol, the corresponding acetate, or alternative geometric isomers is precluded by its unique functional profile in insect chemical communication systems. Unlike (Z,Z)-4,7-decadien-1-yl acetate, which serves as a primary pheromone component eliciting strong male attraction in Batrachedra amydraula, the alcohol form is behaviorally inert, functioning neither as an attractant synergist nor as an antagonist [1]. This functional neutrality is not a trivial property; it allows the compound to be present in complex volatile blends without disrupting pheromone-mediated signaling pathways, a feature not shared by its acetate analog or by many structurally related alcohols that frequently act as behavioral synergists or inhibitors in lepidopteran systems [2]. Furthermore, the precise (Z,Z) stereochemical configuration is essential, as geometric isomerism in diunsaturated pheromone components profoundly influences receptor binding and behavioral outcomes, rendering alternative isomeric mixtures unsuitable for applications requiring defined semiochemical activity [3].

Quantitative Differentiation of (Z,Z)-4,7-Decadienol: Comparative Evidence for Procurement Decisions


Behavioral Inertness vs. Acetate Attractancy in Lesser Date Moth Field Bioassays

In field bioassays targeting male Batrachedra amydraula, the optimal attractive blend consisted of (Z4,Z7)-4,7-decadien-1-yl acetate, Z5-decen-1-yl acetate, and Z5-decen-1-ol in a 1:2:2 ratio, achieving approximately fivefold higher trap catch compared to the previously published binary blend lacking the alcohol synergist [1]. Crucially, (Z,Z)-4,7-decadien-1-ol was identified in female emissions but was found to be behaviorally inert, neither synergizing nor inhibiting the pheromone response when added to the attractive blend [1]. This functional neutrality contrasts sharply with the acetate analog, which is an essential component of the active pheromone signal.

Semiochemicals Integrated Pest Management Pheromone Blends

Synthetic Intermediate Role for the Active Pheromone Acetate

(Z,Z)-4,7-Decadien-1-ol serves as the direct synthetic precursor to (Z,Z)-4,7-decadienyl acetate, a known sex pheromone component of the lesser date moth (Batrachedra amydraula) [1]. Acetylation of the alcohol yields the corresponding acetate, which exhibits potent attractant activity in field trapping assays [2]. In contrast, the alcohol itself does not elicit the same behavioral response, underscoring the critical structure-activity relationship at the terminal functional group [2]. This precursor relationship is not universally applicable to all analogs; for instance, the saturated decanol cannot be converted to an equivalent pheromone-active acetate due to the absence of the requisite diunsaturated backbone.

Synthetic Chemistry Pheromone Synthesis Precursor Compounds

Natural Occurrence Profile vs. Synthetic or Saturated Analogs

(Z,Z)-4,7-Decadien-1-ol is a naturally occurring volatile component of Acorus calamus (sweet flag) essential oil and has been detected as an uncommon fragrance constituent in orchids . This natural occurrence contrasts with many saturated fatty alcohols of similar chain length, which are more commonly found in plant waxes but lack the distinctive unsaturated structure associated with specific aromatic profiles [1]. While quantitative concentration data in Acorus calamus oil are not reported in the open literature for direct comparison, the presence of the (Z,Z)-diene system is a key structural feature differentiating it from the more abundant saturated and monounsaturated alcohols typically encountered in essential oil analyses [1].

Natural Product Chemistry Essential Oils Volatile Profiling

Optimal Application Scenarios for (Z,Z)-4,7-Decadienol Based on Evidence-Based Differentiation


Behavioral Control Compound in Pheromone Blend Formulation

Given its demonstrated behavioral inertness in Batrachedra amydraula field bioassays [1], (Z,Z)-4,7-decadien-1-ol is ideally suited as a neutral carrier, solvent, or control compound in pheromone dispenser formulations where the presence of an additional volatile alcohol will not perturb the intended attractant or disruptant signal. This application leverages the compound's functional neutrality, which contrasts with the active attractant properties of its acetate analog, making it a valuable tool for researchers optimizing blend compositions without introducing confounding behavioral variables.

Synthetic Precursor for On-Demand Pheromone Acetate Generation

As the direct synthetic precursor to (Z,Z)-4,7-decadienyl acetate [2], this alcohol provides a stable and versatile starting material for laboratories requiring the active pheromone component for field trapping or electrophysiological studies. Acetylation can be performed immediately prior to deployment, potentially mitigating stability issues associated with long-term storage of the acetate ester. This scenario is particularly relevant for integrated pest management programs targeting Batrachedra amydraula in date palm agriculture, where field efficacy of the acetate has been quantitatively validated [1].

Reference Standard for GC-MS Volatile Profiling of Plant Essential Oils

(Z,Z)-4,7-Decadien-1-ol serves as an authenticated reference standard for the identification and quantification of volatile constituents in Acorus calamus essential oil and related botanical extracts [3]. Its diunsaturated structure imparts a distinctive retention index and mass spectral signature, enabling reliable peak assignment in complex chromatograms. Procurement of the pure (Z,Z)-isomer is essential for accurate quantification, as co-eluting geometric isomers or saturated analogs would compromise analytical precision in quality control or phytochemical research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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